2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a fluorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-methoxybenzoyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted thiadiazole compounds.
Scientific Research Applications
2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluoro-4-methylbenzamide
- 5-Fluoro-2-methylphenylboronic acid
- 2-Amino-5,5-dimethylhexanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8FN3OS |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8FN3OS/c1-14-7-3-2-5(10)4-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
VBNDZRFMJMLSJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.